molecular formula C7H7N3O2 B178762 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 135830-16-9

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B178762
CAS No.: 135830-16-9
M. Wt: 165.15 g/mol
InChI Key: GMJYHHCMCASXOR-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituents involved but often include the use of strong acids or bases as catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

    Imidazole: A five-membered ring containing two nitrogen atoms.

    Pyrazole: A five-membered ring with two adjacent nitrogen atoms.

    Indole: A bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Uniqueness: 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to its fused ring structure, which combines the properties of both imidazole and pyrazole. This fusion results in distinct chemical reactivity and potential biological activities that are not observed in the individual components .

Properties

IUPAC Name

1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-9-2-3-10-6(9)5(4-8-10)7(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJYHHCMCASXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135830-16-9
Record name 1-methyl-1H-pyrazolo[1,5-a]imidazole-7-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-methyl-7-methoxycarbonyl-1H-imidazo[1,2-b]pyrazole (5.0 g) in 4N-sodium hydroxide aqueous solution (14 ml) was refluxed for 1 hour. The reaction mixture was cooled with ice-bath and adjusted to pH 3.0 with 6N hydrochloric acid. The resultant solid was collected by filtration, washed with cold water and dried over phosphorus pentoxide in vacuo to give 7-carboxy-1-methyl-1H-imidazo[1,2-b]pyrazole (4.42 g).
Name
1-methyl-7-methoxycarbonyl-1H-imidazo[1,2-b]pyrazole
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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